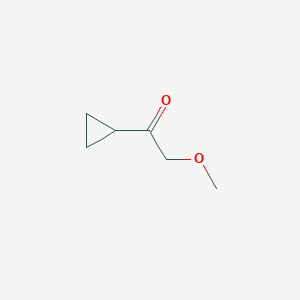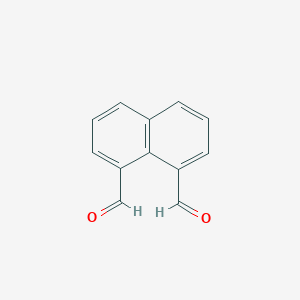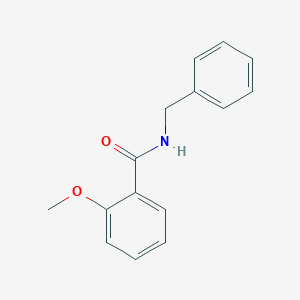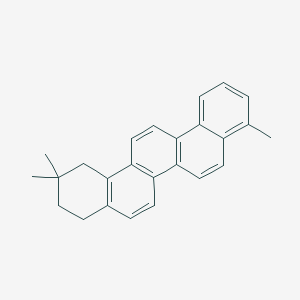
Picene, 1,2,3,4-tetrahydro-2,2,9-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Picene, 1,2,3,4-tetrahydro-2,2,9-trimethyl-, is a polycyclic aromatic hydrocarbon (PAH) that has gained attention in recent years due to its unique properties and potential applications in scientific research. This compound is known for its high stability, low toxicity, and ability to form stable complexes with various metal ions.
Mecanismo De Acción
The mechanism of action of picene is not fully understood, but it is believed to involve its ability to form stable complexes with various metal ions. These complexes can then interact with other molecules, leading to various chemical reactions and processes. Additionally, picene has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
Picene has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. In animal studies, picene has been shown to reduce oxidative stress and inflammation, leading to improvements in various disease models. However, more research is needed to fully understand the potential therapeutic applications of picene.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using picene in lab experiments is its high stability and low toxicity, making it a safe and reliable compound to work with. Additionally, its ability to form stable complexes with various metal ions makes it a versatile compound for use in catalysis and other applications. However, one limitation of using picene is its relatively low solubility in common organic solvents, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are many potential future directions for research on picene, including its potential therapeutic applications, further exploration of its catalytic properties, and its use in organic electronics. Additionally, more research is needed to fully understand the mechanism of action of picene and its interactions with other molecules and metal ions. Overall, picene is a promising compound with many potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of picene can be achieved through various methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and Suzuki-Miyaura coupling. The most commonly used method involves the Diels-Alder reaction between anthracene and maleic anhydride in the presence of a Lewis acid catalyst. This reaction yields a mixture of picene and its isomers, which can be separated and purified through column chromatography.
Aplicaciones Científicas De Investigación
Picene has been studied extensively for its potential applications in various fields of scientific research, including organic electronics, catalysis, and materials science. In organic electronics, picene has been shown to exhibit high charge mobility and excellent stability, making it a promising candidate for use in field-effect transistors and other electronic devices. In catalysis, picene has been used as a ligand for various metal complexes, exhibiting high selectivity and activity in various reactions. In materials science, picene has been incorporated into various polymers and composites, enhancing their mechanical and thermal properties.
Propiedades
Número CAS |
1242-76-8 |
|---|---|
Nombre del producto |
Picene, 1,2,3,4-tetrahydro-2,2,9-trimethyl- |
Fórmula molecular |
C25H24 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
2,2,9-trimethyl-3,4-dihydro-1H-picene |
InChI |
InChI=1S/C25H24/c1-16-5-4-6-19-18(16)9-10-22-20-8-7-17-13-14-25(2,3)15-24(17)23(20)12-11-21(19)22/h4-12H,13-15H2,1-3H3 |
Clave InChI |
QTTSLFHFYFQOPR-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C3C=CC5=C4CC(CC5)(C)C |
SMILES canónico |
CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C3C=CC5=C4CC(CC5)(C)C |
Otros números CAS |
1242-76-8 |
Sinónimos |
Picene,1,2,3,4-tetrahydro-2,2,9-triMethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




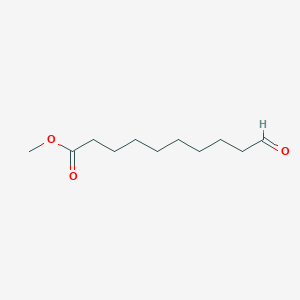
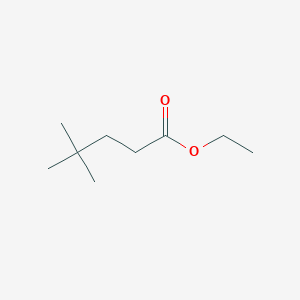
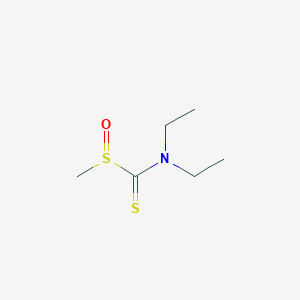
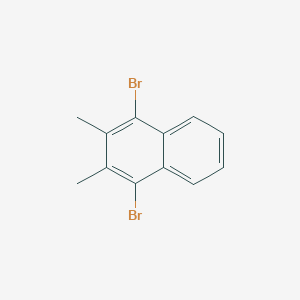

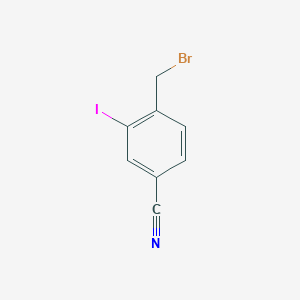
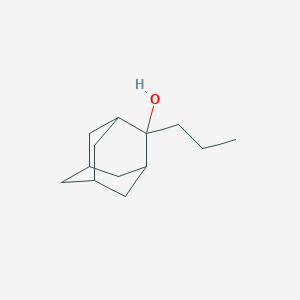
![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)
![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B180744.png)
